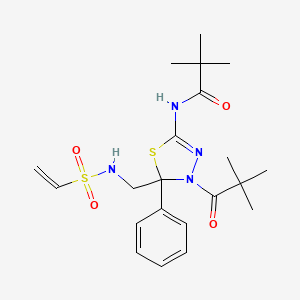

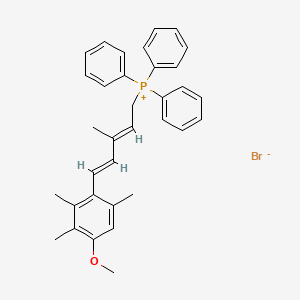

![molecular formula C25H24Cl2N2O2 B3144271 1H-咪唑,4,5-双(4-氯苯基)-4,5-二氢-2-[4-甲氧基-2-(1-甲基乙氧基)苯基]-, (4R,5S)-rel- CAS No. 548472-49-7](/img/structure/B3144271.png)

1H-咪唑,4,5-双(4-氯苯基)-4,5-二氢-2-[4-甲氧基-2-(1-甲基乙氧基)苯基]-, (4R,5S)-rel-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to the class of organic compounds known as imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazole derivatives often involves a one-pot condensation reaction . For example, an imidazole derivative was synthesized by a one-pot condensation reaction of novel aldehyde with benzil and ammonium acetate in glacial acetic acid .Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical and Chemical Properties Analysis

The physical and chemical properties of imidazoles are influenced by their molecular structure. For instance, 1,3-diazole is amphoteric in nature i.e., it shows both acidic and basic properties .科学研究应用

生物样品中生物活性化合物的测定

Krause (1981) 的一项研究重点介绍了使用高效液相色谱法测定血浆和尿液中结构上与咪唑相关的新的抗炎物质。这项研究强调了咪唑衍生物在开发抗炎剂及其在生物样品中检测方法中的重要性 (Krause, 1981).

抗真菌功效

Nasarre 等人 (1992) 报告了舍他康唑(一种具有咪唑环的抗真菌化合物)在治疗花斑糠疹中的治疗功效和安全性。这项研究证明了咪唑衍生物的抗真菌活性及其在局部治疗应用中的潜力 (Nasarre et al., 1992).

心血管应用

Nebel 等人 (1981) 的研究探讨了与咪唑相关的化合物 AR-L 115 BS 对急性心肌梗死患者血流动力学参数的影响。该研究发现,AR-L 115 BS 可以降低心脏的预载并增加心输出量,展示了咪唑衍生物在心血管治疗中的潜力 (Nebel et al., 1981).

抗真菌活性和安全性

Umbert 等人 (1992) 评估了舍他康唑在治疗由白色念珠菌引起的浅表真菌病中的活性。该研究证实了舍他康唑的高效性和安全性,进一步说明了咪唑衍生物在抗真菌治疗中的重要作用 (Umbert et al., 1992).

血小板聚集抑制

Vinge 等人 (2004) 研究了咪唑衍生物氟芬咪唑对人血小板聚集和血栓素 B2 形成的影响。这项研究指出了咪唑化合物在调节血小板聚集中的潜在用途,对血栓形成和心血管疾病治疗具有影响 (Vinge et al., 2004).

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The specific interactions and changes would depend on the particular targets involved.

Biochemical Pathways

Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exhibited.

Pharmacokinetics

The predicted boiling point is 5689±600 °C, and the predicted density is 115±01 g/cm3 . These properties could potentially impact the compound’s bioavailability.

Result of Action

Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects would depend on the particular biological activity being exhibited.

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1H-Imidazole, 4,5-bis(4-chlorophenyl)-4,5-dihydro-2-[4-methoxy-2-(1-methylethoxy)phenyl]-, (4R,5S)-rel-' involves the synthesis of the imidazole ring followed by the addition of the substituted phenyl and chlorophenyl groups. The final step involves the addition of the methoxy and methylethoxy groups to the phenyl ring.", "Starting Materials": [ "4-chlorobenzaldehyde", "4-methoxy-2-(1-methylethoxy)aniline", "glyoxal", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "4-chlorophenylboronic acid", "palladium acetate", "triethylamine", "copper(I) iodide", "1,2-dibromoethane" ], "Reaction": [ "Synthesis of 4,5-bis(4-chlorophenyl)-4,5-dihydro-1H-imidazole: React 4-chlorobenzaldehyde with 4-methoxy-2-(1-methylethoxy)aniline in the presence of glyoxal and ammonium acetate to form 4,5-bis(4-chlorophenyl)-4,5-dihydro-1H-imidazole.", "Addition of 4-chlorophenyl group: React 4,5-bis(4-chlorophenyl)-4,5-dihydro-1H-imidazole with 4-chlorophenylboronic acid in the presence of palladium acetate and triethylamine to form 4,5-bis(4-chlorophenyl)-4,5-dihydro-2-(4-chlorophenyl)-1H-imidazole.", "Addition of methoxy and methylethoxy groups: React 4,5-bis(4-chlorophenyl)-4,5-dihydro-2-(4-chlorophenyl)-1H-imidazole with 1,2-dibromoethane in the presence of copper(I) iodide to form 4,5-bis(4-chlorophenyl)-4,5-dihydro-2-[4-methoxy-2-(1-methylethoxy)phenyl]-1H-imidazole." ] } | |

CAS 编号 |

548472-49-7 |

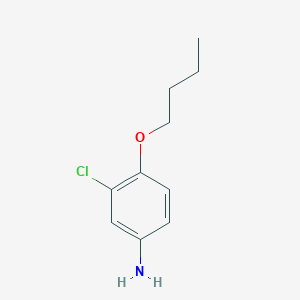

分子式 |

C25H24Cl2N2O2 |

分子量 |

455.4 g/mol |

IUPAC 名称 |

(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C25H24Cl2N2O2/c1-15(2)31-22-14-20(30-3)12-13-21(22)25-28-23(16-4-8-18(26)9-5-16)24(29-25)17-6-10-19(27)11-7-17/h4-15,23-24H,1-3H3,(H,28,29)/t23-,24+ |

InChI 键 |

YRGSRFXZNYCJNK-PSWAGMNNSA-N |

手性 SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |

SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |

规范 SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

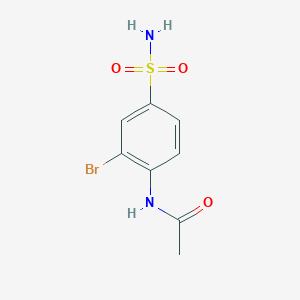

![(2S,4S)-4-(benzyloxy)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3144203.png)

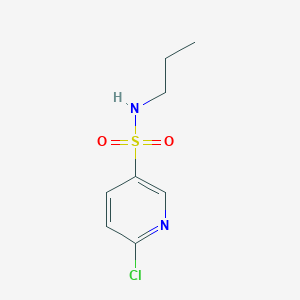

![4-[(Butylamino)methyl]-N,N-diethylaniline](/img/structure/B3144219.png)

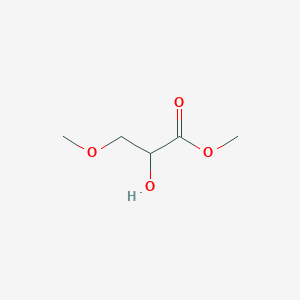

![5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine](/img/structure/B3144242.png)

![1-[(Methylsulfonyl)oxy]-1H-benzotriazole](/img/structure/B3144249.png)

![3,3-Dimethyl-1-phenylspiro[azetidine-2,9'-fluoren]-4-one](/img/structure/B3144301.png)